(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride
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Overview
Description
(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClNO3S It is known for its unique structure, which includes an oxazole ring substituted with a propan-2-yl group and a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of 4-(propan-2-yl)-1,2-oxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, sulfonic acids, and reduced oxazole compounds .
Scientific Research Applications
(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive methanesulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and other biological molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride include:
- (4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- (4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- (4-Phenyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The propan-2-yl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
(4-propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-5(2)6-3-12-9-7(6)4-13(8,10)11/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXILIUFCYKKUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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